N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride
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Overview
Description
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride is a synthetic compound with a unique adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride typically involves the reaction of 3,5,7-trimethyladamantane-1-carboxylic acid with N,N-dimethylaminoethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or nitriles.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylamine: A related compound with similar structural features but different functional groups.
N,N-Dimethylaminoethanol: Another compound with a dimethylamino group, used in various industrial applications.
Bis(2-dimethylaminoethyl) ether: A compound with two dimethylaminoethyl groups, used as a ligand in coordination chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride stands out due to its adamantane core, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3,5,7-trimethyladamantane-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O.ClH/c1-15-8-16(2)10-17(3,9-15)13-18(11-15,12-16)14(21)19-6-7-20(4)5;/h6-13H2,1-5H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWAJYJRPUWAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCCN(C)C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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